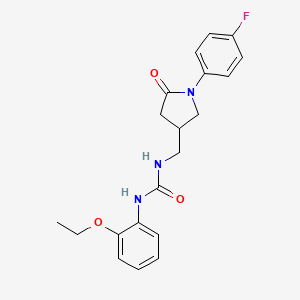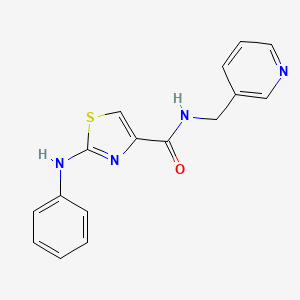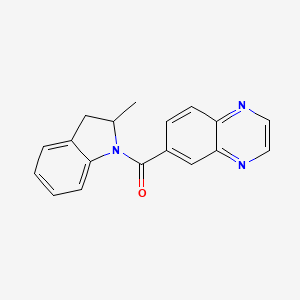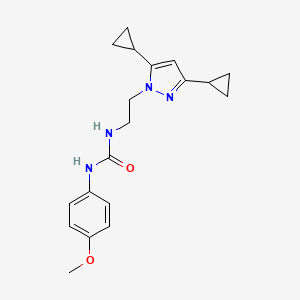
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a urea derivative that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Morphology Tuning
One research avenue is the study of hydrogels formed by related urea compounds. For instance, a study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea explores its ability to form hydrogels across a range of acids, with the gelation properties and physical characteristics—such as morphology and rheology—being tunable by varying the identity of the anion present in the solution. This indicates potential applications in creating materials with specific mechanical properties for biomedical and engineering uses (Lloyd & Steed, 2011).
Antimicrobial and Antitumor Agents
Another significant application area is in the development of antimicrobial and antitumor agents. Compounds containing urea and thiourea moieties, similar in structural framework to the query compound, have been synthesized and evaluated for their antibacterial activity. For example, novel heterocyclic compounds containing a sulfonamido moiety have demonstrated high antibacterial activities, suggesting potential as new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and shown to possess anti-tumor activities, pointing towards their use in cancer treatment (Nassar, Atta-Allah, & Elgazwy, 2015).
Synthesis of Complex Molecules
The synthesis and transformation of urea derivatives have also been explored for creating complex molecular structures. For example, research on the synthesis of novel pyridine and naphthyridine derivatives involving urea derivatives indicates the potential for creating a variety of compounds with possible pharmaceutical applications (Abdelrazek et al., 2010).
Material Science and Chemical Synthesis
Urea derivatives are also instrumental in material science and chemical synthesis. For instance, their role in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases their utility in improving synthetic methodologies, potentially impacting various fields, including drug development and materials engineering (Machado et al., 2011).
Propiedades
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-8-6-15(7-9-16)21-19(24)20-10-11-23-18(14-4-5-14)12-17(22-23)13-2-3-13/h6-9,12-14H,2-5,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGWKXIVJLJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2573298.png)


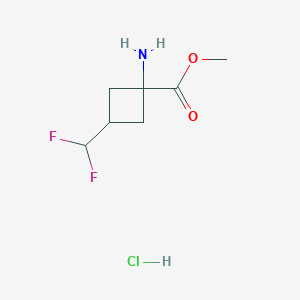
![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)
